1-[2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole
Description
This compound features a triazoloquinazoline core linked to a 3,5-dimethylpyrazole moiety via an ethyl chain. The pyrazole ring contributes to hydrogen bonding and π-π stacking capabilities. Its design aligns with strategies for optimizing pharmacokinetic properties, such as metabolic stability, through steric shielding of labile groups (e.g., sulfanyl) .
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6S/c1-18-16-19(2)32(30-18)15-14-24-29-25-22-8-6-7-9-23(22)28-26(33(25)31-24)34-17-20-10-12-21(13-11-20)27(3,4)5/h6-13,16H,14-15,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEODQWMTJDFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves multiple steps, including the formation of the triazoloquinazoline core and the introduction of the substituent groups. The synthetic route typically starts with the preparation of the triazoloquinazoline scaffold, followed by the introduction of the tert-butylphenyl, methylsulfanyl, and dimethylpyrazolyl groups through various chemical reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazoloquinazoline core can be reduced under specific conditions.
Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core may interact with enzymes or receptors, modulating their activity. The tert-butylphenyl and dimethylpyrazolyl groups may enhance its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (threshold ≥0.8), compounds sharing the triazoloquinazoline or pyrazole scaffolds would be prioritized. For example:
*Estimated based on structural divergence (e.g., sulfanyl vs. sulfonyl, pyrazole vs. triazole).
- Sulfanyl vs. Sulfonyl/Carbonyl Linkages : The sulfanyl group in the target compound may enhance metabolic stability compared to sulfonyl or carbonyl amide linkages (e.g., in triazole analogs), which are prone to hydrolysis or enzymatic cleavage .
- Pyrazole vs.
Pharmacokinetic and Bioactivity Comparisons
- Aglaithioduline vs. SAHA : Despite ~70% structural similarity, aglaithioduline’s phytochemical-derived groups may confer distinct bioavailability (e.g., logP, solubility) compared to the synthetic hydroxamate SAHA .
- Activity Cliffs: Minor structural changes (e.g., tert-butyl substitution) in the target compound could create activity cliffs—significant potency differences compared to analogs with methoxy or smaller alkyl groups .
Computational and Experimental Insights
Virtual Screening and Docking
Chemical Space Docking () enriches high-affinity binders by filtering nonviable building blocks.
Molecular Networking and Dereplication
Fragmentation pattern cosine scores () could cluster the target compound with triazoloquinazoline derivatives, aiding in dereplication. However, its unique sulfanyl-pyrazole combination may distinguish it from common metabolites.
Key Research Findings
- Specificity : Sulfanyl-linked triazoloquinazolines may exhibit higher target specificity than sulfonyl/carbonyl analogs due to reduced off-target interactions .
- Metabolic Stability : The tert-butyl group and sulfanyl linkage likely enhance metabolic stability compared to smaller substituents (e.g., methoxy) .
- Limitations : Structural filtering in virtual screening may exclude potent analogs with divergent substituents, highlighting the need for multi-method validation .
Biological Activity
The compound 1-[2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to explore its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring connected to a quinazoline moiety and a pyrazole structure. The presence of the sulfanyl group and the tert-butylphenyl substituent enhances its lipophilicity and may influence its biological interactions.
Anticancer Properties
Research has indicated that compounds containing triazole and quinazoline structures exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of triazole derivatives against various cancer cell lines. The synthesized derivatives demonstrated IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting potential for further development as chemotherapeutic agents .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
Antimicrobial Activity
The compound's structure suggests potential antibacterial properties. A review on similar triazole derivatives indicated that many exhibit activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. For example, various hybrids were tested for their antibacterial activity using the agar disc-diffusion method, showing promising results against multiple pathogens .
The biological activity of such compounds is often attributed to their ability to interfere with key cellular processes:
- Inhibition of Enzyme Activity : Many triazoles act as enzyme inhibitors in cancer pathways.
- Disruption of Cell Membranes : Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes.
- Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells.
Case Studies
-
Triazole Derivatives Against Cancer
A study synthesized various triazole derivatives and tested them against different cancer cell lines. The results showed that certain substitutions led to enhanced cytotoxicity compared to standard treatments like cisplatin. -
Antibacterial Screening
Compounds similar in structure were evaluated for their antibacterial properties against resistant strains. The results indicated that modifications in the triazole ring significantly affected their efficacy, with some compounds showing higher potency than traditional antibiotics .
Q & A
Q. What are the key synthetic strategies for constructing the triazoloquinazolinone core in this compound?
The triazoloquinazolinone core is synthesized via cyclocondensation reactions. A common approach involves reacting anthranilic acid derivatives with thioureas or thiosemicarbazides under acidic conditions to form the quinazolinone scaffold, followed by triazole ring closure using nitrous acid or copper-catalyzed click chemistry . For example, copper sulfate and sodium ascorbate in THF/water mixtures (1:1) at 50°C facilitate triazole formation via azide-alkyne cycloaddition, achieving yields of ~61% .
Q. How can the sulfanyl substituent at position 5 of the triazoloquinazolinone be modified to improve solubility without compromising bioactivity?
The sulfanyl group (-S-) can be replaced with sulfoxide (-SO-) or sulfone (-SO₂-) moieties via controlled oxidation using mCPBA (meta-chloroperbenzoic acid) or H₂O₂. These modifications enhance hydrophilicity while retaining hydrogen-bonding capabilities critical for target binding . Computational tools like COSMO-RS simulations can predict solubility changes before experimental validation .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., tert-butyl at δ ~1.3 ppm, pyrazole protons at δ 6.5–7.2 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₂₇H₃₀N₆S requires exact mass 494.2194).
- X-ray crystallography : Resolves stereoelectronic effects of the triazole-pyrazole-quinazolinone hybrid system .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for large-scale synthesis?
Quantum mechanical calculations (e.g., DFT) model transition states to predict optimal temperatures, solvents, and catalysts. For instance, COMSOL Multiphysics simulations can assess heat transfer and mixing efficiency in batch reactors, reducing byproduct formation . AI-driven platforms like ICReDD integrate experimental data to refine reaction parameters iteratively, achieving >90% yield reproducibility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Confirm EC₅₀/IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. SPR).
- Metabolite profiling : LC-MS identifies active metabolites that may explain discrepancies in potency .
- Target engagement studies : Use CRISPR-Cas9 knockout models to validate specificity for purported targets (e.g., kinase inhibition) .
Q. How does the tert-butylphenylmethylsulfanyl group influence pharmacokinetics?
- LogP : The tert-butyl group increases lipophilicity (predicted LogP = 4.2), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic stability : Sulfanyl groups are prone to oxidative metabolism; replacing with sulfone improves microsomal stability (t₁/₂ > 60 min in human liver microsomes) .
- Protein binding : Surface plasmon resonance (SPR) shows >95% binding to serum albumin, necessitating prodrug strategies for in vivo efficacy .
Methodological Challenges
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity, confirmed by DSC (melting point ~215–220°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers .
Q. How can researchers validate the compound’s mechanism of action in heterogeneous cell models?
- CRISPR screening : Identify synthetic lethal partners in isogenic cell lines (e.g., p53 WT vs. null).
- Phosphoproteomics : SILAC-based mass spectrometry maps kinase inhibition profiles .
- In situ click chemistry : Confirm target engagement by synthesizing fluorescent probes (e.g., alkyne-tagged derivatives for CuAAC labeling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
